

# Technical Support Center: Overcoming Chothyn Resistance in Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Chothyn**  
Cat. No.: **B195726**

[Get Quote](#)

Welcome to the technical support center for **Chothyn**, a novel therapeutic agent in development. This guide is designed for researchers, scientists, and drug development professionals who are using **Chothyn** in their preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly the challenge of acquired resistance in cell lines. Our goal is to provide you with the scientific rationale and practical tools to understand, diagnose, and overcome **Chothyn** resistance, ensuring the integrity and success of your research.

## A Primer on Chothyn: Mechanism of Action

**Chothyn** is a potent and selective inhibitor of choline kinase alpha 1 (ChoK $\alpha$ 1), a critical enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. In many cancer types, ChoK $\alpha$ 1 is overexpressed and its activity is elevated, leading to increased levels of phosphocholine (PCho) and PC, which are essential for rapid cell proliferation and tumor growth.<sup>[1]</sup> **Chothyn** is designed to disrupt this aberrant choline metabolism, thereby inhibiting cancer cell growth and inducing apoptosis.

## Frequently Asked Questions (FAQs)

**Q1:** What is the expected cytotoxic effect of **Chothyn** on sensitive cancer cell lines?

**A1:** In sensitive cell lines, **Chothyn** is expected to induce a dose-dependent decrease in cell viability and proliferation. This is primarily achieved through the inhibition of ChoK $\alpha$ 1 activity,

leading to a reduction in PCho and PC levels, which in turn disrupts membrane synthesis and integrity. Consequently, cells undergo cell cycle arrest and apoptosis. The IC50 value of **Chothyn** will vary depending on the cell line, but it is generally expected to be in the low micromolar to nanomolar range for sensitive cells.

**Q2: How can I determine if my cell line is sensitive or resistant to **Chothyn**?**

**A2:** The most common method to determine sensitivity is to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) over a range of **Chothyn** concentrations. A sensitive cell line will show a significant reduction in viability with increasing concentrations of **Chothyn**, allowing you to calculate an IC50 value. A resistant cell line will show little to no change in viability, even at high concentrations of **Chothyn**. It is recommended to establish a baseline IC50 for your cell line upon initial receipt and to monitor for any shifts in this value over time.

**Q3: What are the initial steps I should take if I suspect my cell line has developed resistance to **Chothyn**?**

**A3:** If you observe a decrease in the efficacy of **Chothyn** (e.g., a rightward shift in the IC50 curve), the first step is to confirm the finding. Repeat the cell viability assay with a fresh aliquot of **Chothyn** and newly thawed cells from a low-passage stock. If the resistance is confirmed, it is crucial to investigate the underlying mechanism. This guide provides a systematic approach to diagnosing and overcoming **Chothyn** resistance.

## **Troubleshooting Guide: Diagnosing and Overcoming Chothyn Resistance**

A common challenge in preclinical cancer research is the development of drug resistance. This section provides a structured approach to troubleshooting **Chothyn** resistance in your cell lines.

### **Problem 1: My cell line, which was previously sensitive to **Chothyn**, now shows reduced sensitivity or complete resistance.**

This is a classic sign of acquired resistance. The underlying mechanisms can be multifaceted. Here's how to dissect the problem:

### Step 1: Rule out experimental artifacts.

- **Cell Culture Contamination:** Microbial contamination can significantly impact cell health and drug response.<sup>[2][3][4][5]</sup> Visually inspect your cultures for any signs of contamination (e.g., turbidity, color change in the medium). If you suspect contamination, discard the culture and start with a fresh, authenticated stock.
- **Reagent Integrity:** Ensure that your stock of **Chothyn** has not degraded. Prepare a fresh stock solution and repeat the experiment.
- **Cell Line Integrity:** Over-passaging of cell lines can lead to phenotypic drift and altered drug sensitivity. Always use low-passage cells for your experiments.

### Step 2: Investigate the primary mechanism of **Chothyn** action.

- **Assess ChoK $\alpha$ 1 Activity:** A direct way to determine if the drug is still effective at its primary target is to measure ChoK $\alpha$ 1 activity in both sensitive and resistant cells. A significant decrease in ChoK $\alpha$ 1 activity in the presence of **Chothyn** would suggest that the resistance mechanism lies downstream of the target.

#### Protocol: Choline Kinase Activity Assay

- Prepare cell lysates from both sensitive and resistant cell lines, treated with and without **Chothyn**.
- Incubate the lysates with a reaction mixture containing [ $^{14}\text{C}$ ]-choline, ATP, and  $\text{MgCl}_2$ .
- Spot the reaction mixture onto a DEAE-cellulose paper and separate the [ $^{14}\text{C}$ ]-phosphocholine from the [ $^{14}\text{C}$ ]-choline using thin-layer chromatography.
- Quantify the amount of [ $^{14}\text{C}$ ]-phosphocholine using a scintillation counter.
- Compare the ChoK $\alpha$ 1 activity between the different conditions.

#### Expected Results:

| Cell Line | Treatment      | ChoK $\alpha$ 1 Activity (nmol/min/mg protein) |
|-----------|----------------|------------------------------------------------|
| Sensitive | Vehicle        | 10.5 ± 1.2                                     |
| Sensitive | Chothyn (IC50) | 2.1 ± 0.5                                      |
| Resistant | Vehicle        | 10.2 ± 1.5                                     |
| Resistant | Chothyn (IC50) | 9.8 ± 1.8                                      |

This table illustrates a scenario where **Chothyn** fails to inhibit ChoK $\alpha$ 1 in the resistant cell line, suggesting a target-related resistance mechanism.

Step 3: Explore common mechanisms of drug resistance.

If ChoK $\alpha$ 1 activity is still inhibited by **Chothyn** in the resistant cells, the resistance mechanism is likely downstream. Here are the most common culprits:

#### A. Increased Drug Efflux via ABC Transporters

ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[\[6\]](#)[\[7\]](#) [\[8\]](#) Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) is a well-established mechanism of multidrug resistance.[\[9\]](#)[\[10\]](#)

How to investigate:

- Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in sensitive and resistant cells.
- Protein Expression Analysis: Use Western blotting to confirm if the increased mRNA levels translate to higher protein expression.
- Functional Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to measure their efflux activity.

Caption: ABC transporter-mediated efflux of **Chothyn**.

Strategies to overcome:

- Co-administration with ABC transporter inhibitors: Use well-characterized inhibitors like verapamil (for P-gp) or MK-571 (for MRPs) in combination with **Chothyn** to see if sensitivity can be restored.[10]
- Use of novel drug delivery systems: Nanoparticle-based delivery systems can bypass efflux pumps and increase the intracellular concentration of the drug.[11][12]

#### B. Alterations in Apoptosis Signaling Pathways

Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[13][14][15] This can make them less susceptible to the apoptotic signals induced by **Chothyn**.

How to investigate:

- Western Blotting: Analyze the expression levels of key apoptosis-related proteins (Bcl-2, Bcl-xL, Bax, Bak, cleaved caspase-3) in sensitive and resistant cells treated with **Chothyn**.
- Apoptosis Assays: Use assays like Annexin V/PI staining or TUNEL to quantify the percentage of apoptotic cells.

[Click to download full resolution via product page](#)

Caption: Evasion of apoptosis through Bcl-2 upregulation.

Strategies to overcome:

- Combination therapy with BH3 mimetics: Drugs like venetoclax (an inhibitor of Bcl-2) can be used to restore the apoptotic potential of resistant cells.[\[13\]](#)
- Targeting other cell death pathways: If apoptosis is blocked, consider strategies to induce other forms of cell death, such as necroptosis or ferroptosis.

### C. Metabolic Reprogramming

Cancer cells are metabolically flexible and can adapt to the inhibition of one pathway by upregulating alternative pathways to sustain their growth and survival.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

How to investigate:

- Metabolomics analysis: Perform untargeted metabolomics to identify changes in the metabolic profiles of resistant cells compared to sensitive cells.
- Metabolic flux analysis: Use stable isotope tracing to measure the activity of key metabolic pathways, such as glycolysis and the pentose phosphate pathway.

Strategies to overcome:

- Combination therapy with metabolic inhibitors: If resistant cells show increased reliance on glycolysis, for example, combining **Chothyn** with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) could be effective.

#### D. Genetic and Epigenetic Alterations

Mutations in the drug target or epigenetic changes that alter gene expression can also contribute to resistance.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

How to investigate:

- Gene Sequencing: Sequence the ChoK $\alpha$ 1 gene in resistant cells to identify any potential mutations that could affect **Chothyn** binding.
- Epigenetic analysis: Perform techniques like bisulfite sequencing or ChIP-seq to investigate changes in DNA methylation or histone modifications in the promoter regions of genes involved in drug resistance.

Strategies to overcome:

- Use of epigenetic drugs: If epigenetic modifications are identified, drugs like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors could be used to reverse these changes and restore **Chothyn** sensitivity.[\[11\]](#)[\[25\]](#)

## Problem 2: I am observing high variability in my Chothyn IC50 values between experiments.

Inconsistent IC50 values can be frustrating and can compromise the reliability of your data.

Here are some common causes and solutions:

Step 1: Standardize your experimental procedures.

- Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment. Cell density can affect growth rate and drug response.
- Assay Incubation Time: Use a consistent incubation time for your cell viability assay.
- Reagent Preparation: Prepare fresh dilutions of **Chothyn** for each experiment from a validated stock solution.

Step 2: Monitor cell culture conditions.

- CO<sub>2</sub> and Temperature: Ensure that your incubator is properly calibrated for CO<sub>2</sub> and temperature.
- Media and Serum: Use the same lot of media and serum for a series of experiments to minimize variability.

Step 3: Check for mycoplasma contamination.

Mycoplasma contamination is a common and often undetected problem in cell culture that can significantly alter cellular physiology and drug response.<sup>[2]</sup> Regularly test your cell lines for mycoplasma contamination using a reliable method (e.g., PCR-based assay).

## Experimental Workflows

Workflow for Investigating Acquired **Chothyn** Resistance



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting **Chothyn** resistance.

## References

- Gillet, J.-P., Gottesman, M. M. (2010). Mechanisms of multidrug resistance in cancer. *Methods in Molecular Biology*, 596, 49-85.
- Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. *Nature Reviews Drug Discovery*, 5(3), 219-234.

- Li, W., Zhang, H., & Assaraf, Y. G. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. *Drug Resistance Updates*, 27, 14-29. [\[Link\]](#)
- Sharom, F. J. (2008). ABC multidrug transporters: structure, function and role in chemoresistance. *Pharmacogenomics*, 9(1), 105-127.
- Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. *Molecules*, 19(3), 3532-3559.
- Gattu, S., et al. (2024). Novel Insights into the Antimicrobial Resistance and Strategies to Curb the Menace. *Journal of Biosciences*, 49(1), 1-18. [\[Link\]](#)
- Vasan, N., Baslan, T., & Hyman, D. M. (2019). Chemical strategies to overcome resistance against targeted anticancer therapeutics. *Nature Chemical Biology*, 15(11), 1045-1054. [\[Link\]](#)
- Mokhtari, R. B., et al. (2017). Combination therapy in combating cancer. *Oncotarget*, 8(23), 38022-38043. [\[Link\]](#)
- Cavallini, D., et al. (1983). Biochemical characterization of a thialysine-resistant clone of CHO cells. *Biochimica et Biophysica Acta (BBA) - General Subjects*, 763(4), 340-346. [\[Link\]](#)
- Shiraishi, N., et al. (1986). Techniques to reverse or circumvent drug-resistance in vitro. *Gan To Kagaku Ryoho. Cancer & Chemotherapy*, 13(4 Pt 2), 1439-1445. [\[Link\]](#)
- Shaffer, S. M., et al. (2017). Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies. *EMBO Reports*, 18(12), 2136-2151. [\[Link\]](#)
- National Cancer Institute. (2009). CHOP. [\[Link\]](#)
- Badi, N., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. *Cancers*, 15(23), 5582. [\[Link\]](#)
- Al-Dhfyan, A., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. *Cancers*, 15(18), 4593. [\[Link\]](#)
- Roesch, A., et al. (2013). Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells. *Cancer Cell*, 23(6), 811-825. [\[Link\]](#)

- Kuczynski, E. A., et al. (2013). Drug Combination in Cancer Treatment—From Cocktails to Conjugated Combinations. *Cancers*, 5(4), 1282-1305. [\[Link\]](#)
- Mohammad, R. M., et al. (2015). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. *Cancers*, 7(3), 1615-1643. [\[Link\]](#)
- Pistrutto, G., et al. (2016). Role of Apoptosis in Cancer Resistance to Chemotherapy. *Journal of Experimental & Clinical Cancer Research*, 35, 1-11. [\[Link\]](#)
- Wang, X., et al. (2023). Novel strategies to reverse chemoresistance in colorectal cancer. *Cancer Medicine*, 12(4), 4035-4051. [\[Link\]](#)
- Varghese, E., et al. (2019). Mechanisms and Strategies to Overcome Drug Resistance in Colorectal Cancer. *International Journal of Molecular Sciences*, 20(13), 3340. [\[Link\]](#)
- Wu, Q., et al. (2019). The molecular mechanisms of chemoresistance in cancers. *OncoTargets and Therapy*, 12, 1971-1981. [\[Link\]](#)
- Zhang, Y., & Reinberg, D. (2009). Epigenetics: Beyond Chromatin Modifications and Complex Genetic Regulation. *Cell*, 136(6), 1112-1121. [\[Link\]](#)
- Zhu, F., et al. (2016). The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug *Lygus lineolaris*. *PLoS One*, 11(10), e0165325. [\[Link\]](#)
- Asgari, Y., et al. (2018). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. *Advanced Pharmaceutical Bulletin*, 8(3), 337-348. [\[Link\]](#)
- Casadesús, J., & Low, D. A. (2006). Epigenetic gene regulation in the bacterial world. *Microbiology and Molecular Biology Reviews*, 70(3), 830-856.
- Oxenkrug, G. F. (2013). Insulin resistance and dysregulation of tryptophan-kynurene and kynurene-nicotinamide adenine dinucleotide metabolic pathways. *Molecular Neurobiology*, 48(2), 294-301. [\[Link\]](#)
- Fulda, S. (2016). Chemotherapy Resistance: Role of Mitochondrial and Autophagic Components. *International Journal of Molecular Sciences*, 17(3), 325. [\[Link\]](#)

- Living Beyond Breast Cancer. (n.d.). TCH Chemotherapy Treatment. [\[Link\]](#)
- Sanchez-Lopez, E., et al. (2022). Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines. *International Journal of Molecular Sciences*, 23(4), 2187. [\[Link\]](#)
- Al-Obeed, O., et al. (2022). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. *Journal of Taibah University Medical Sciences*, 17(5), 689-700. [\[Link\]](#)
- Medical News Today. (2022). What is the regimen for TCHP chemotherapy?. [\[Link\]](#)
- Oxenkrug, G. F. (2013). Insulin resistance and dysregulation of tryptophan – kynurenone and kynurenone – nicotinamide adenine dinucleotide metabolic pathways. *Molecular Neurobiology*, 48(2), 294-301. [\[Link\]](#)
- Huczyński, A., et al. (2020). Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives-An In Vitro Study. *Molecules*, 25(3), 537. [\[Link\]](#)
- Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [\[Link\]](#)
- Singh, R., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. *Journal of Clinical Medicine*, 12(13), 4347. [\[Link\]](#)
- Cell and Gene. (2021). Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues. [\[Link\]](#)
- Terrén, O., et al. (2023). Targeting ketone body metabolism in mitigating gemcitabine resistance. *JCI Insight*, 8(15), e169231. [\[Link\]](#)
- Stone, T. W., & Stoy, N. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. *International Journal of Molecular Sciences*, 24(23), 16999. [\[Link\]](#)

- Karas, M. A., et al. (2015). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. *Cell Death & Disease*, 6, e1962. [\[Link\]](#)
- Meisenberg, C., et al. (2017). Epigenetic changes in histone acetylation underpin resistance to the topoisomerase I inhibitor irinotecan. *Nucleic Acids Research*, 45(3), 1159-1176. [\[Link\]](#)
- Ghosh, D., & D'Souza, G. (2019). Antibiotic Resistance and Epigenetics: More to It than Meets the Eye. *Journal of Bacteriology*, 201(24), e00455-19. [\[Link\]](#)
- D'Orlando, K. J., & Sandage, B. W., Jr. (1995). Citicoline (CDP-choline): mechanisms of action and effects in ischemic brain injury. *Neurological Research*, 17(4), 281-284. [\[Link\]](#)
- Becker, J. M., & Raths, S. (1984). Mechanism of action of nikkomycin and the peptide transport system of *Candida albicans*. *Antimicrobial Agents and Chemotherapy*, 25(3), 395-397. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [cris.unibo.it](http://cris.unibo.it) [cris.unibo.it]
- 2. [oww-files-public.sfo3.cdn.digitaloceanspaces.com](http://oww-files-public.sfo3.cdn.digitaloceanspaces.com) [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 3. [creative-bioarray.com](http://creative-bioarray.com) [creative-bioarray.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 6. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug *Lygus lineolaris* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insulin resistance and dysregulation of tryptophan-kynurenine and kynurenine-nicotinamide adenine dinucleotide metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insulin resistance and dysregulation of tryptophan – kynurenine and kynurenine – nicotinamide adenine dinucleotide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting ketone body metabolism in mitigating gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epigenetics: Beyond Chromatin Modifications and Complex Genetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Epigenetic changes in histone acetylation underpin resistance to the topoisomerase I inhibitor irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibiotic Resistance and Epigenetics: More to It than Meets the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel strategies to reverse chemoresistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Support Center: Overcoming Chothyn Resistance in Cell Lines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b195726#overcoming-chothyn-resistance-in-cell-lines\]](https://www.benchchem.com/product/b195726#overcoming-chothyn-resistance-in-cell-lines)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)